Corticostatin-3 precursor
Description
Historical Discovery and Nomenclature
Corticostatin-3 precursor was first isolated from rabbit (Oryctolagus cuniculus) alveolar macrophages in the early 1980s during investigations into non-oxidative microbial killing mechanisms. Termed "macrophage cationic peptide-1" (MCP-1) due to its high arginine content and cationic properties, it was later reclassified as a corticostatin following structural analysis. The designation "corticostatin-3" reflects its identification as the third isoform in a series of corticostatins characterized in rabbits, which share functional similarities with defensins.
Key milestones include:
- 1980 : Identification of MCP-1 as a 33-amino-acid peptide with three intramolecular disulfide bonds.
- 1983 : Determination of its primary structure (VVCACRRALCLPRERRAGFCRIRGRIHPLCCRR), confirming its homology to α-defensins.
- 1990s : Clarification of its gene structure (DEF3_RABIT) and classification under UniProt accession P01376.
The peptide’s name integrates its cortical tissue association ("cortico-") and antimicrobial function ("-statin"), though this differs from the neuropeptide cortistatin, which shares nomenclature but not sequence or function.
Taxonomic Sources and Biological Distribution
This compound is predominantly documented in lagomorphs, with its expression restricted to specific immune cells:
| Species | Tissue/Cell Type | Expression Level | Reference |
|---|---|---|---|
| Oryctolagus cuniculus (Rabbit) | Alveolar macrophages | High | |
| Oryctolagus cuniculus | Neutrophils | Moderate | |
| Homo sapiens (Human) | Not detected | Absent |
In rabbits, corticostatin-3 is stored in cytoplasmic granules of macrophages and neutrophils, released upon microbial challenge. Its expression is constitutive but upregulated during inflammation, as observed in turpentine-induced acute inflammation models. Unlike human α-defensins, which are expressed in Paneth cells and neutrophils, rabbit corticostatin-3 shows no orthologs in primates, suggesting taxonomic specificity.
Evolutionary Context of Corticostatin-Related Peptides
Corticostatin-3 belongs to the α-defensin superfamily, which arose in ancestral vertebrates approximately 500 million years ago. Comparative analysis reveals:
- Sequence Conservation : The cysteine-stabilized α-helix/β-sheet motif (CX$$3$$C-X$$4$$-CX$$3$$C-CX$$5$$CC) is conserved across mammalian defensins, facilitating membrane disruption.
- Gene Cluster Evolution : Rabbit corticostatins (DEF3/DEF4) cluster on chromosome 7, paralleling the human α-defensin gene cluster on chromosome 8p23, indicative of divergent evolution post-speciation.
- Functional Divergence : While human α-defensins (e.g., DEFA5) target gram-negative bacteria, corticostatin-3 exhibits broader activity against fungi (e.g., Candida albicans) and enveloped viruses. This functional shift may reflect adaptations to rabbit-specific pathogens.
A phylogenetic tree of defensins highlights corticostatin-3’s position:
Rodent β-defensins
└── Rabbit corticostatin-3
└── Primate α-defensins
└── Artiodactyl θ-defensins
This topology suggests corticostatin-3 represents an evolutionary intermediate between ancestral β-defensins and specialized primate α-defensins.
Properties
bioactivity |
Antibacterial, Antifungal, Antiviral |
|---|---|
sequence |
VVCACRRALCLPRERRAGFCRIRGRIHPLCCRR |
Origin of Product |
United States |
Scientific Research Applications
Neurodegenerative Disease Treatment
Cortistatin has been studied extensively for its neuroprotective and anti-inflammatory properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD).
- Mechanism of Action : Research indicates that cortistatin administration can mitigate the loss of dopaminergic neurons in models of PD induced by neurotoxins like MPTP. It enhances locomotor activity and reduces inflammation by modulating glial cell activation and decreasing pro-inflammatory cytokines such as TNF-α and IL-1β .
- Case Study : In a preclinical study involving MPTP-treated mice, cortistatin not only improved motor functions but also normalized microglial morphology, suggesting a restoration of physiological conditions in the CNS .
Pain Management
Cortistatin has emerged as a natural analgesic peptide with potent anti-inflammatory effects, making it a candidate for treating neuropathic pain.
- Research Findings : Studies have shown that cortistatin can alleviate pain in various models by reducing inflammatory responses and modulating pain pathways. Its efficacy was demonstrated in models of neuropathic pain where cortistatin treatment resulted in significant reductions in pain sensitivity .
Immunomodulation
The immunomodulatory effects of cortistatin are particularly relevant in autoimmune conditions.
- Therapeutic Potential : Cortistatin has been shown to reduce the clinical severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. It decreases inflammatory infiltrates and promotes a shift towards anti-inflammatory responses .
Sleep Regulation
Cortistatin plays a crucial role in sleep regulation by enhancing slow-wave sleep and antagonizing excitatory neurotransmitter effects.
- Mechanism : Research indicates that cortistatin interacts with GABAergic neurons to promote sleep, which could have implications for treating sleep disorders .
Pharmacological Profile
Cortistatin shares structural similarities with somatostatin but exhibits distinct pharmacological properties.
- Receptor Interaction : Cortistatin binds to somatostatin receptors (SSTRs), influencing various physiological responses including hormone secretion and neuronal excitability. Its unique binding profile suggests potential applications in modulating endocrine functions .
Data Table: Summary of Corticostatin Applications
Comparison with Similar Compounds
Structural Similarities and Differences
Corticostatin-3 precursor shares sequence homology with other corticostatin family members, including Corticostatin-4 precursor and Corticostatin-6 , also sourced from Oryctolagus cuniculus. Key sequence variations include:
- Corticostatin-4 precursor : Substitution of Proline (P) at position 12 with Leucine (L) (sequence: VVCACRRALCLPLERRAGFCRIRGRIHPLCCRR) .
- Corticostatin-6 : Extended sequence with distinct residues (GICACRRRFCLNFEQFSGYCRVNGARYVRCCSRR) .
These subtle changes influence tertiary structure and functional interactions.
Physicochemical Properties
Table 1 compares key physicochemical parameters of corticostatin family members and related AMPs:
| Compound | Source | Molecular Weight (Da) | pI | Net Charge | Instability Index |
|---|---|---|---|---|---|
| Corticostatin-3 | O. cuniculus | 3897.79 | 11.40 | +9 | 84.77 |
| Corticostatin-4 | O. cuniculus | 3854.76 | 11.12 | +8 | 87.05 |
| Corticostatin-6 | O. cuniculus | 4051.74 | 9.84 | +7 | 69.40 |
| Human Defensin-5 | Homo sapiens | 3588.19 | 8.96 | +4 | 1379.00 |
| Mytilin-B | Mytilus edulis | 3981.76 | 9.58 | +9 | 44.30 |
| Melittin | Bee venom | 2847.49 | 12.02 | +5 | 44.73 |
Key Observations :
- Charge and pI : Corticostatin-3 and Corticostatin-4 have exceptionally high pI values (>11), enhancing their affinity for negatively charged microbial membranes. However, Corticostatin-6’s lower pI (9.84) suggests reduced cationic character .
- Stability : All corticostatins exhibit high instability indices (>69), contrasting sharply with Mytilin-B (44.30) and Melittin (44.73), which are more stable .
- Species-Specific Variations : Human Defensin-5, despite lower charge and pI, has extreme instability (1379.00), rendering it unsuitable for therapeutic use without stabilization strategies .
Functional Implications
- However, their instability may offset this advantage, as seen in studies excluding them from further analysis .
- Structural-Activity Relationships: Minor sequence differences significantly impact function. For instance, Corticostatin-4’s lower charge (+8 vs. +9) and higher instability (87.05) may reduce efficacy compared to Corticostatin-3 .
- Comparative Performance : Mytilin-B and Melittin, despite lower charge, demonstrate superior stability, making them more viable candidates for drug development .
Broader Context: Structural Similarity ≠ Functional Similarity
As highlighted in , structurally similar compounds (e.g., Tanimoto similarity >0.85) share biological activity in only ~30% of cases . This aligns with corticostatins, where minor sequence variations lead to divergent stability and charge profiles, underscoring the need for empirical validation of AMP efficacy .
Preparation Methods
Starting Material and Initial Modifications
- The synthesis often starts with prednisone, a readily available steroid, which is converted into a known steroid core intermediate through a two-step sequence with high overall yield (~92% after recrystallization).
- The C1,C2 trans-vicinal diol is introduced via epoxidation using tert-butyl hydroperoxide, which is preferred over less scalable methods such as dimethyldioxirane oxidation.
- Opening of the epoxide ring is achieved under reflux with tetra-n-butylammonium acetate in benzene, yielding a trans-hydroxy acetate intermediate crucial for subsequent transformations.
Installation of Key Functional Groups
- A one-pot synthesis of an orthoamide intermediate is performed involving Mukaiyama hydration of a trisubstituted olefin, reaction with trimethyl orthoformate, and solvolysis of the acetate group.
- A novel alcohol-directed geminal dibromination is employed to oxidize the angular methyl group at C19 to a dibromide intermediate. This reaction uses in situ generated acetoxy hypobromite at low temperature to achieve selective dibromination with yields around 57%, surpassing statistical expectations for such halogenations.
- The dibromo alcohol is protected with a trimethylsilyl group to prevent intramolecular etherification.
Formation of the Modified Steroid Skeleton
- Alkylation of the 9,11-enolate with the dibromomethyl group leads to a bromocyclopropane diastereomer.
- A radical-mediated cascade sequence converts the bromocyclopropane into a cycloheptyl α-bromoketone, involving ring opening, bromine radical extrusion, and enolate trapping.
- Elimination of the α-bromide with lithium carbonate yields a cross-conjugated dienone intermediate.
- Reductive unmasking of the heteroadamantane A ring core with alane reveals the full A ring, followed by in situ desilylation and triacetylation to produce a dimethylaminotriacetate intermediate.
- Cyclization to form the bridging bicyclic ether characteristic of cortistatins is achieved by heating with magnesium bromide etherate in benzene.
- Final mild deketalization and solvolytic removal of acetates yield the corticostatin-3 precursor ketone intermediate.
Summary of Key Reaction Conditions and Yields
| Step Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Conversion of prednisone to steroid core | Two-step sequence, recrystallization | 92 | High yield, enantiopure chirality |
| Epoxidation of steroid core | tert-Butyl hydroperoxide | - | Preferred over DMDO |
| Epoxide ring opening | Tetra-n-butylammonium acetate, reflux benzene | - | Trans-hydroxy acetate formed |
| Orthoamide formation | Mukaiyama hydration, trimethyl orthoformate | - | One-pot synthesis |
| Geminal dibromination at C19 | Acetoxy hypobromite (AcOBr), low temp | 57 | Selective dibromination |
| Protection of dibromo alcohol | Trimethylsilyl group | - | Prevents etherification |
| Alkylation to bromocyclopropane | DBU, lithium chloride | - | Diastereomer confirmed by X-ray |
| Radical cascade to cycloheptyl α-bromoketone | Radical conditions with TBCHD | High | Efficient ring expansion |
| Elimination to dienone | Lithium carbonate | - | Cross-conjugated dienone formed |
| Reductive unmasking and triacetylation | Alane, desilylation, acetylation | - | Dimethylaminotriacetate intermediate |
| Cyclization to bicyclic ether | MgBr2- Et2O, benzene | - | Forms cortistatin core |
| Deketalization and acetate removal | Pyridinium p-toluenesulfonate, solvolysis | - | Yields this compound ketone |
| Hydrazone formation and alkenyl iodide formation | Hydrazine, iodine, triethylamine | - | Prepares for coupling |
| Stille coupling for isoquinoline installation | Standard Stille conditions | - | Installs heterocyclic substituent |
| Selective hydrogenation | Raney nickel, water/isopropanol | - | Finalizes stereochemistry and saturation |
Research Findings and Significance
- The synthesis route demonstrates innovative chemical reactivity, including the first example of alcohol-directed geminal dibromination of an unactivated hydrocarbon.
- The cascade radical sequence efficiently constructs the unique 9-(10,19)-abeo-androstane skeleton central to cortistatins.
- The use of prednisone as a starting material offers an economical and scalable approach.
- The methodology allows for stereoselective installation of complex functional groups and heterocycles, facilitating the synthesis of various cortistatin analogues.
- These preparation methods provide a foundation for further medicinal chemistry exploration of cortistatins’ antiangiogenic properties.
Q & A
Q. What are the structural characteristics of Corticostatin-3 precursor, and what experimental methods are used to validate its molecular identity?
To determine structural features, researchers employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. For novel compounds, mandates rigorous validation via purity assays (e.g., HPLC ≥95%) and spectroscopic data comparison with literature . Known compounds require cross-referencing with established databases (e.g., PubChem) and prior publications. Experimental protocols must align with NIH guidelines for reproducibility, including detailed documentation of synthesis conditions and characterization steps .
Q. How can researchers design a study to investigate the baseline expression levels of this compound in different tissues?
A comparative transcriptomic or proteomic approach is recommended. Use qPCR or RNA-seq for mRNA quantification, ensuring primer specificity (BLAST verification) and normalization to housekeeping genes (e.g., GAPDH). For protein detection, Western blotting with validated antibodies (e.g., knockout-validated) is critical. Include negative controls and replicate experiments (n ≥3) to address biological variability. Statistical analysis should follow ANOVA with post-hoc tests (e.g., Tukey’s) to compare tissue-specific expression .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?
Q. How can researchers optimize in vivo models to study the functional role of this compound in inflammatory pathways?
Utilize knockout or transgenic animal models (e.g., CRISPR-Cas9) with rigorous phenotyping. For translational relevance, select disease models mimicking human pathophysiology (e.g., LPS-induced inflammation). Include sham-operated controls and randomize treatment groups to minimize bias. Measure biomarkers (e.g., IL-6, TNF-α) via ELISA and validate findings with immunohistochemistry. Adhere to ARRIVE guidelines for preclinical reporting to ensure ethical and methodological rigor .
Q. What computational and experimental approaches validate protein-protein interaction networks involving this compound?
Combine yeast two-hybrid screening with co-immunoprecipitation (Co-IP) followed by mass spectrometry. For computational validation, use STRING or BioGRID databases to predict interaction partners, then confirm via molecular docking simulations (e.g., AutoDock Vina). Apply statistical filters (e.g., p-value <0.05, enrichment score >1.5) to prioritize high-confidence interactions. Cross-validate with siRNA knockdowns to assess functional relevance of identified partners .
Methodological Guidance
Q. How should researchers formulate hypotheses about the regulatory mechanisms of this compound in disease contexts?
Apply the FINER framework: Ensure hypotheses are Feasible (e.g., accessible cell models), Interesting (address knowledge gaps), Novel (e.g., unexplored post-transcriptional regulation), Ethical (comply with IRB protocols), and Relevant (link to clinical phenotypes like autoimmune disorders). Use PICO to structure the research question: Population (e.g., macrophages), Intervention (Corticostatin-3 knockdown), Comparison (wild-type controls), Outcome (cytokine secretion) .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in vitro?
Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50/IC50 values with 95% confidence intervals. For heterogeneity, apply mixed-effects models. Include power analysis (α=0.05, β=0.2) to determine sample size adequacy. Report effect sizes (e.g., Cohen’s d) and adjust for multiple comparisons (e.g., Bonferroni correction) .
Data Interpretation and Reproducibility
Q. How can researchers address variability in this compound’s bioactivity across independent studies?
Conduct systematic reviews using PRISMA guidelines to assess study quality and bias. Perform subgroup analyses based on experimental parameters (e.g., cell type, assay duration). Use Bland-Altman plots to evaluate inter-laboratory reproducibility. Publish raw data in repositories (e.g., Zenodo) to facilitate reanalysis .
Q. What steps ensure reproducibility when characterizing post-translational modifications of this compound?
Employ tandem mass spectrometry (LC-MS/MS) with heavy isotope labeling for quantification. Validate modifications using site-directed mutagenesis and functional assays (e.g., phospho-specific antibodies). Document all software parameters (e.g., MaxQuant settings) and deposit spectra in public databases (e.g., PRIDE). Follow MIAPE guidelines for reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
